6-(Aminomethyl)pyridin-3-ol hydrochloride
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Overview
Description
6-(Aminomethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.6 g/mol . It is a pyridine derivative, characterized by the presence of an aminomethyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyridin-3-ol hydrochloride typically involves the reaction of 6-(Aminomethyl)pyridin-3-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
- Dissolution of 6-(Aminomethyl)pyridin-3-ol in a suitable solvent such as ethanol or water.
- Addition of hydrochloric acid to the solution.
- Stirring the reaction mixture at room temperature until the formation of the hydrochloride salt is complete.
- Isolation and purification of the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)pyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The aminomethyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(Aminomethyl)pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridin-3-ol hydrochloride
- 5-(Aminomethyl)pyridin-3-ol hydrochloride
- 6-(Aminomethyl)pyridin-2-ol hydrochloride
Uniqueness
6-(Aminomethyl)pyridin-3-ol hydrochloride is unique due to the specific positioning of the aminomethyl and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
6-(aminomethyl)pyridin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-6(9)4-8-5;/h1-2,4,9H,3,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFRNWYSKHZEHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725492 |
Source
|
Record name | 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-66-6 |
Source
|
Record name | 6-(Aminomethyl)pyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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